Cas no 214541-35-2 (1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid)

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a triazole core functionalized with a carboxylic acid group. Its structure combines the reactivity of the triazole ring with the versatility of the carboxylic acid moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the 4-fluorophenyl substituent enhances its potential as a building block for pharmaceuticals, agrochemicals, and materials science applications. This compound exhibits good stability and solubility in common organic solvents, facilitating its use in coupling reactions, click chemistry, and derivatization. Its well-defined structure allows for precise modifications, supporting research in drug discovery and molecular design.
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid structure
214541-35-2 structure
Product name:1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
CAS No:214541-35-2
MF:C9H6N3O2F
Molecular Weight:207.161
CID:2841396
PubChem ID:10798358

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
    • CCCIZOONJWEKRR-UHFFFAOYSA-N
    • 1-(4-fluorophenyl)-1H-triazole-4-carboxylic acid
    • ALBB-031933
    • SCHEMBL2330243
    • AKOS005712004
    • 1-(4-fluoro-phenyl)-1H-[1,2,3]triazole-4-carboxylic acid
    • 1-(4-fluorophenyl)triazole-4-carboxylic Acid
    • DB-420706
    • MFCD10696373
    • LS-11668
    • STL081204
    • EN300-64341
    • 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylicacid
    • Z336085818
    • G44591
    • 214541-35-2
    • AB57181
    • 858-318-8
    • 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
    • PIA54135
    • インチ: InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
    • InChIKey: CCCIZOONJWEKRR-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)F

計算された属性

  • 精确分子量: 207.04440460g/mol
  • 同位素质量: 207.04440460g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 68Ų

じっけんとくせい

  • Color/Form: No data avaiable

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Security Information

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
F590280-250mg
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
214541-35-2
250mg
$ 365.00 2022-06-05
Enamine
EN300-64341-10.0g
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
214541-35-2 95.0%
10.0g
$2024.0 2025-03-21
1PlusChem
1P01A9NL-1g
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
214541-35-2 95%
1g
$637.00 2025-03-04
A2B Chem LLC
AV57889-50mg
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
214541-35-2 95%
50mg
$128.00 2024-01-01
1PlusChem
1P01A9NL-2.5g
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
214541-35-2 95%
2.5g
$1197.00 2025-03-04
1PlusChem
1P01A9NL-250mg
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
214541-35-2 95%
250mg
$280.00 2025-03-04
1PlusChem
1P01A9NL-10g
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
214541-35-2 95%
10g
$2564.00 2023-12-19
abcr
AB561678-5g
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid; .
214541-35-2
5g
€1277.00 2024-08-02
abcr
AB561678-10g
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid; .
214541-35-2
10g
€1837.00 2024-08-02
abcr
AB561678-1g
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid; .
214541-35-2
1g
€477.00 2024-08-02

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid 関連文献

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acidに関する追加情報

Comprehensive Analysis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS No. 214541-35-2)

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS No. 214541-35-2) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This triazole derivative is characterized by its unique molecular structure, combining a fluorophenyl group with a carboxylic acid-functionalized triazole ring. Its structural features make it a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The growing interest in 1,2,3-triazole-based compounds stems from their stability, hydrogen-bonding capacity, and metabolic resistance, which are critical in drug design. Researchers are increasingly exploring its applications in click chemistry and bioconjugation, driven by the demand for efficient small-molecule probes in proteomics and diagnostics. A recent study highlighted its role as a precursor for fluorescence labeling reagents, aligning with the trend toward precision medicine tools.

From a synthetic chemistry perspective, the 4-carboxylic acid moiety in this compound offers excellent reactivity for amide coupling reactions, a feature frequently leveraged in peptide mimetics development. Its fluorine substituent enhances lipophilicity and bioavailability, addressing common challenges in CNS drug delivery—a hot topic in neurodegenerative disease research. Industry reports suggest its utility in optimizing covalent inhibitors, especially for targets like BTK and EGFR.

Environmental and regulatory considerations are also shaping the discourse around this chemical. With the FDA emphasizing green chemistry principles, synthetic routes for 214541-35-2 now prioritize solvent-free cyclization and catalytic methods. Analytical techniques such as LC-MS and NMR are essential for quality control, reflecting the pharmaceutical industry’s focus on impurity profiling.

Market analysts note rising procurement inquiries for fluorinated triazoles, correlating with increased R&D in antiviral therapies—particularly for RNA viruses. The compound’s potential in metal-organic frameworks (MOFs) for gas storage further diversifies its industrial relevance. Patent landscapes reveal its incorporation in OLED materials, capitalizing on the fluorine atom’s electron-withdrawing properties.

For researchers handling 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid, proper storage at 2-8°C under inert atmosphere is recommended to preserve its stability. Technical FAQs often address its solubility profile (DMSO > water) and compatibility with Pd-catalyzed cross-coupling reactions. These practical insights are crucial for experimental reproducibility, a key concern in high-throughput screening workflows.

Emerging applications include its use as a building block for PROTAC degraders, a revolutionary approach in targeted protein degradation. Its logP value (~1.8) and pKa (~4.2) make it particularly valuable in structure-activity relationship (SAR) studies. As the scientific community seeks fragment-based drug discovery solutions, this compound’s balanced polarity and modularity position it as a strategic asset in medicinal chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:214541-35-2)1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
A1229382
Purity:99%/99%
はかる:250mg/1g
Price ($):238/644